Bis(triphenyltin) oxide

Description

Historical Context of Organotin Compound Research

The field of organotin chemistry dates back to 1849, when Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.comlupinepublishers.com Shortly after, in 1852, Löwig reported the preparation of alkyltin compounds by reacting alkyl halides with a tin-sodium alloy, a publication often considered the true beginning of organotin chemistry. lupinepublishers.comlupinepublishers.comresearchgate.net Over the next several decades, numerous alkyl and aryl organotin compounds were synthesized and described. researchgate.netacs.org During these early investigations, the toxic nature of some of these compounds became apparent, with Frankland himself falling ill for several months. researchgate.netacs.org

By 1935, hundreds of publications on organotin chemistry had appeared, with significant contributions from researchers like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com A major resurgence in organotin chemistry occurred in the mid-20th century, largely driven by the discovery of their industrial applications. lupinepublishers.com Around 1940, organotin compounds began to be used as stabilizers for polyvinyl chloride (PVC), and their commercial uses expanded rapidly in the 1950s, thanks in large part to the work of van der Kerk and his colleagues. lupinepublishers.comresearchgate.net This era established the three primary areas of utility for organotin compounds: as polymer stabilizers, industrial and agricultural biocides, and catalysts. lupinepublishers.com A key development in the early 1960s was the finding that the tin atom in organotin compounds could extend its coordination number beyond four, with the trimethyltin (B158744) chloride pyridine (B92270) adduct being the first documented five-coordinate triorganotin halide complex. lupinepublishers.comlupinepublishers.com

Significance of Triorganotin Oxides in Contemporary Chemical Science

Triorganotin oxides, a class to which bis(triphenyltin) oxide belongs, hold a significant place in modern chemistry. They are often formed from the hydrolysis of triorganotin halides. rjpbcs.com These oxides can exist in equilibrium with their corresponding hydroxides in the liquid phase. rjpbcs.com A key feature of triorganotin oxides is their utility as starting materials for the synthesis of other organotin compounds with different functional groups. rjpbcs.com

The biocidal properties of triorganotin compounds are one of their most notable features. Triphenyltin (B1233371) derivatives, for instance, are used as active components in antifungal paints and agricultural fungicides. wikipedia.org Other triorganotins serve as miticides and acaricides, while tributyltin oxide has seen extensive use as a wood preservative. wikipedia.org The effectiveness of these compounds is linked to the nature and number of organic groups attached to the tin atom. uobabylon.edu.iq

In the realm of catalysis, organotin compounds, particularly diorganotin derivatives, are valued for their activity in processes like esterification and transesterification. rjpbcs.com Their thermal stability makes them effective catalysts at high temperatures. rjpbcs.com While tetraorganotins show little tendency to increase their coordination number, triorganotin halides readily form five-coordinate complexes, a feature that influences their reactivity. lupinepublishers.com The tin atom in these compounds typically adopts a trigonal bipyramidal geometry. lupinepublishers.comrsc.org

Research Trajectories and Current Relevance of this compound Studies

Research into this compound has followed several trajectories, primarily driven by its potential applications. Historically, it was synthesized and used as an active ingredient in agricultural fungicides due to its effectiveness against a range of fungal diseases. ontosight.aichemicalbook.comgoogle.com Its fungicidal properties have been a consistent area of interest. ontosight.ai

Beyond its biocidal use, this compound has been explored as a catalyst in various organic synthesis reactions. ontosight.ai The tin center can be leveraged for stereoselective transformations. ontosight.ai More recent research has ventured into the potential biomedical applications of this compound, including its antimicrobial and antitumor activities. ontosight.ai The biological activity of organotin compounds is an area of ongoing investigation, with structure-activity relationship studies indicating that the geometry of the complex and the organic groups bonded to the tin atom are crucial in determining its cytotoxic effects. uobabylon.edu.iq There is also research into creating coordination polymers based on this compound and ferrocene (B1249389) derivatives for potential electrochemical applications. researchgate.net

However, the utility of this compound is tempered by significant environmental and health concerns. ontosight.ai Its persistence in the environment, resistance to biodegradation, and tendency to bioaccumulate have led to regulatory scrutiny and limitations on its use. ontosight.ai This has shifted some research focus towards understanding its environmental fate and toxicity, particularly towards aquatic organisms. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1262-21-1 guidechem.comnih.gov |

| Molecular Formula | C₃₆H₃₀OSn₂ guidechem.comnih.gov |

| Molecular Weight | 716.04 g/mol guidechem.comnih.gov |

| Appearance | White crystalline solid acs.org |

| Melting Point | 119-123.5 °C guidechem.comacs.org |

| Solubility | Insoluble in water, soluble in non-polar organic solvents like toluene. ontosight.aiacs.org |

| IUPAC Name | triphenyl(triphenylstannyloxy)stannane nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula / Class |

|---|---|

| This compound | (C₆H₅)₃SnOSn(C₆H₅)₃ |

| Diethyltin diiodide | (C₂H₅)₂SnI₂ |

| Dibutyltin (B87310) dilaurate | C₃₂H₆₄O₄Sn |

| Dibutyltin maleate | C₁₂H₂₀O₄Sn |

| Trimethyltin chloride | (CH₃)₃SnCl |

| Bis(cyclopentadienyl)tin(II) | C₁₀H₁₀Sn |

| Triethyltin (B1234975) hydroxide (B78521) | (C₂H₅)₃SnOH |

| Triethyltin acetate (B1210297) | C₈H₁₈O₂Sn |

| Tributyltin oxide | C₂₄H₅₄OSn₂ |

| Ferrocene | C₁₀H₁₀Fe |

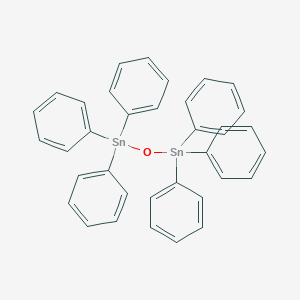

Structure

2D Structure

Properties

IUPAC Name |

triphenyl(triphenylstannyloxy)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C6H5.O.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHFQLVFMFDJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30OSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074485 | |

| Record name | Distannoxane, hexaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262-21-1 | |

| Record name | 1,1,1,3,3,3-Hexaphenyldistannoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(triphenyltin) oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001262211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Distannoxane, hexaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(triphenyltin) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Bis Triphenyltin Oxide and Its Derivatives

Established Synthetic Routes for Bis(triorganotin) Oxides

The formation of bis(triorganotin) oxides is often achieved through the hydrolysis of triorganotin halides or the dehydration of triorganotin hydroxides. A prevalent method for synthesizing bis(triphenyltin) oxide involves the dehydration of triphenyltin (B1233371) hydroxide (B78521). When triphenyltin hydroxide is dissolved in a solvent like dichloromethane, it readily dehydrates to form this compound, with a small amount of the hydroxide remaining in equilibrium at room temperature researchgate.net.

Hydrolysis of triphenyltin compounds in an aqueous environment also leads to the formation of triphenyltin hydroxide and various hydrated oxides inchem.org. This process is a key transformation pathway for triphenyltin compounds in environmental and biological systems inchem.org. The general reaction for the formation of bis(triorganotin) oxides from triorganotin hydroxides can be represented as:

2 R₃SnOH ⇌ (R₃Sn)₂O + H₂O

This equilibrium underscores the close chemical relationship between triorganotin hydroxides and their corresponding oxides.

Novel Approaches in the Synthesis of Triphenyltin Carboxylates

Triphenyltin carboxylates represent a significant class of this compound derivatives. Recent synthetic advancements have focused on efficient and high-yield preparations. A common and effective method involves the reaction of triphenyltin(IV) chloride with a stoichiometric amount of a carboxylic acid. The reaction is typically carried out in a suitable organic solvent, such as toluene, and often in the presence of a base like triethylamine (B128534) (NEt₃) to neutralize the hydrochloric acid formed during the reaction mdpi.comnih.gov.

The general scheme for this synthesis is as follows:

Ph₃SnCl + RCOOH + NEt₃ → Ph₃SnOOCR + (Et₃NH)Cl

This approach has been successfully employed for the synthesis of triphenyltin(IV) derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and flurbiprofen (B1673479) mdpi.comnih.gov. The resulting triphenyltin carboxylates are often obtained in high yields and can be purified by recrystallization mdpi.com. Spectroscopic methods are routinely used to characterize these compounds researchgate.net.

| Starting Material | Reagent | Product | Reference |

| Triphenyltin(IV) chloride | Indomethacin, Triethylamine | Triphenyltin(IV) indomethacinate | mdpi.comnih.gov |

| Triphenyltin(IV) chloride | Flurbiprofen, Triethylamine | Triphenyltin(IV) flurbiprofenate | mdpi.comnih.gov |

| Triphenyltin(IV) chloride | Xylylthioacetic acid | [{SnPh₃(O₂CCH₂SXyl)}∞] | researchgate.net |

| Triphenyltin(IV) chloride | Mesitylthioacetic acid | [{SnPh₃(O₂CCH₂SMes)}∞] | researchgate.net |

Sonochemical Synthesis Techniques Applied to Organotin Compounds

Ultrasound-assisted synthesis has emerged as a powerful technique in modern chemistry, offering advantages such as shorter reaction times, milder conditions, and improved yields nih.govmdpi.com. While specific studies detailing the sonochemical synthesis of this compound are not prevalent, the principles of sonochemistry are applicable to the synthesis of organometallic compounds. The use of ultrasound can enhance the synthesis of metal oxide nanoparticles by promoting uniform particle distribution and reducing particle size mdpi.com.

The application of ultrasound in organic synthesis, including the formation of heterocyclic compounds, has demonstrated significant rate enhancements and higher efficiencies compared to conventional methods nih.govresearchgate.net. These benefits stem from the phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, facilitating chemical reactions. It is plausible that these techniques could be adapted for the efficient synthesis of this compound and its derivatives, potentially leading to improved product characteristics and more environmentally friendly processes.

Derivatization Strategies and Reaction Pathways in this compound Chemistry

This compound is a versatile precursor for the synthesis of a variety of other organotin compounds. One important reaction is its interaction with acids to form the corresponding esters. Bis(triethyltin) oxide, a related compound, has been shown to react with a range of weak acids, including carboxylic acids and mercaptans, to form the respective triethyltin (B1234975) esters and mercaptides in quantitative yields . This reactivity highlights the basic character of bis(triorganotin) oxides.

Furthermore, this compound can be derivatized for analytical purposes. For instance, it can be converted to its methyl derivative for analysis by gas chromatography with a tin-selective flame photometric detector sci-hub.se. This derivatization allows for sensitive and selective quantification of the organotin species sci-hub.se.

Another significant reaction pathway involves the reaction of bis(tributyltin) oxide with Grignard reagents, such as allylmagnesium bromide, to form new organotin compounds like allyltributyltin orgsyn.org. This demonstrates the utility of bis(triorganotin) oxides as synthons for introducing triorganotin moieties into organic molecules.

| Reactant | Reagent | Product Type | Reference |

| Bis(triethyltin) oxide | Carboxylic Acids | Triethyltin carboxylates | |

| Bis(triethyltin) oxide | Mercaptans | Triethyltin mercaptides | |

| This compound | Methylmagnesium chloride | Methylated triphenyltin | sci-hub.se |

| Bis(tributyltin) oxide | Allylmagnesium bromide | Allyltributyltin | orgsyn.org |

Elucidation of Reaction Mechanisms and Catalytic Activity

Reactions of Bis(triphenyltin) Oxide with Covalent Metal Halides

This compound is a versatile organotin compound that participates in a variety of chemical transformations. Its reactions with covalent metal halides are of particular interest, leading to the formation of new organometallic species and demonstrating catalytic activity in rearrangement and redistribution reactions.

While direct reactions between this compound and mercury halides to form organomercuric halides are not extensively detailed in the provided search results, the broader context of organotin chemistry suggests that such transformations are plausible through transmetallation reactions. Generally, organotin compounds can exchange their organic groups with other metals.

Redistribution reactions are a hallmark of organotin chemistry, where organic groups and other substituents are exchanged between metal centers. gelest.com These reactions can be facilitated by heat or a Lewis acid catalyst. gelest.com this compound can participate in or catalyze such reactions, leading to a mixture of organotin products with varying numbers of phenyl groups. gelest.com The cleavage of aryl groups from tin is generally more facile than that of alkyl groups. gelest.com

These redistribution reactions are governed by the stoichiometry of the reactants and can be used to synthesize various mono-, di-, and tri-organotin compounds. gelest.com The general scheme for a redistribution reaction involving a tetraorganotin and a tin tetrahalide is as follows:

R₄Sn + SnCl₄ → 2R₂SnCl₂ gelest.com

While this example uses a tetraorganotin, similar principles apply to reactions involving this compound, which can be viewed as a source of triphenyltin (B1233371) moieties.

Mechanistic Investigations of Organotin-Catalyzed Polyurethane Formation

Organotin compounds, including various oxides and carboxylates, are well-known catalysts for the formation of polyurethanes. gelest.comresearchgate.net The catalytic activity of these compounds stems from their Lewis acidic nature, which allows them to activate the reactants. gelest.com

The general mechanism for urethane (B1682113) formation involves the reaction of an isocyanate with an alcohol. Organotin catalysts accelerate this reaction by coordinating to the reactants. While the provided search results focus more on dibutyltin (B87310) compounds like dibutyltin dilaurate, the principles can be extended to understand the potential role of this compound. gelest.comcapes.gov.br The mechanism often involves the formation of a complex between the tin catalyst and the alcohol, making the alcohol's oxygen more nucleophilic and facilitating its attack on the isocyanate's carbonyl carbon. scispace.com

Computational studies on urethane formation have shown that catalysts significantly lower the activation energy of the reaction. mdpi.com For instance, in the reaction of phenyl isocyanate and methanol, the presence of a catalyst can decrease the barrier height by over 100 kJ/mol. mdpi.com

Table 1: Key Aspects of Organotin-Catalyzed Polyurethane Formation

| Feature | Description |

| Catalyst Type | Lewis acidic organometallic compounds of tin. researchgate.net |

| General Role | Activation of the alcohol and/or isocyanate through coordination. scispace.com |

| Effect on Reaction | Significant reduction in the activation energy barrier. mdpi.com |

| Common Catalysts | Dibutyltin dilaurate is a prominent example. gelest.comcapes.gov.br |

Phenyl Group Cleavage and Formation of Oxobridged Tin Species

The cleavage of phenyl groups from triphenyltin compounds is a known degradation pathway. inchem.org This process can lead to the formation of diphenyl and monophenyl tin compounds. inchem.org In the context of this compound, the Sn-O-Sn (stannoxane) bridge is a key structural feature. gelest.com Hydrolysis of triphenyltin compounds can lead to the formation of triphenyltin hydroxide (B78521), which can then condense to form this compound. inchem.org

The general tendency of organotin hydroxides is to eliminate water and form stannoxanes. gelest.com This indicates the stability of the oxobridged tin species. The cleavage of carbon-tin bonds can be initiated by various agents, including halogens, metal halides, and mineral acids. gelest.com

Studies on Reverse Kocheshkov Reactions Involving Organotin Species

The Kocheshkov reaction is a fundamental process in organotin chemistry for the synthesis of di- and triorganotin halides from tetraorganotins and tin tetrahalides. The reverse of this reaction, where organotin compounds with fewer organic groups redistribute to form more highly substituted organotins, is also a significant area of study.

Recent research has demonstrated the occurrence of "reverse Kocheshkov reactions" in certain systems. researchgate.net For example, the reaction of specific organotin compounds with phenyltin trichloride (B1173362) can lead to redistribution products. researchgate.net The driving force for these reactions can be the formation of more stable intramolecular coordination complexes. researchgate.net While the direct involvement of this compound in a reverse Kocheshkov reaction is not explicitly detailed, the principles of redistribution and the lability of substituents on the tin atom are central to this type of transformation. gelest.com

Advanced Structural Characterization and Spectroscopic Analysis

Application of Tin-119m Mössbauer Spectroscopy in Bis(triphenyltin) Oxide Studies

Tin-119m Mössbauer spectroscopy is a powerful tool for probing the chemical environment of tin nuclei, providing valuable information on oxidation state, coordination number, and site symmetry. In the context of organotin compounds like this compound, this technique offers insights into the electronic structure around the tin atoms.

Key parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the s-electron density at the tin nucleus and can thus distinguish between Sn(II) and Sn(IV) states. For tetravalent tin compounds such as this compound, the isomer shift values typically fall within a well-defined range.

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. A non-zero ΔE_Q value indicates a distortion from a perfect tetrahedral or octahedral symmetry around the tin atom. For this compound, the geometry around the tin atoms is expected to be distorted tetrahedral, leading to a distinct quadrupole splitting. Studies on analogous triorganotin(IV) complexes have utilized these parameters to confirm the coordination geometry and the nature of the ligands attached to the tin center. For instance, a study on tetracoordinated tin(IV) complexes with benzoate (B1203000) ligands provided detailed analysis of their structure using ¹¹⁹Sn Mössbauer spectroscopy among other techniques. acs.org

Typical ¹¹⁹Sn Mössbauer Parameters for Organotin(IV) Oxides:

| Parameter | Typical Value Range (mm/s) | Information Provided |

|---|---|---|

| Isomer Shift (δ) | 0.80 - 1.60 | Confirms Sn(IV) oxidation state |

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) for Structural Elucidation

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural characterization of this compound in solution. By analyzing the spectra of ¹H, ¹³C, and ¹¹⁹Sn nuclei, a comprehensive picture of the molecular framework can be assembled. researchgate.netrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is dominated by signals from the phenyl protons. These typically appear as a complex multiplet in the aromatic region of the spectrum (approximately 7.0-8.0 ppm). The integration of this region corresponds to the 30 protons of the six phenyl groups. Satellites arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes can often be observed, providing valuable structural information. A ¹H NMR spectrum of this compound in DMSO-d6 has been reported. chemicalbook.comguidechem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for the different carbon atoms of the phenyl rings (ipso, ortho, meta, and para). The chemical shift of the ipso-carbon (the carbon directly attached to the tin atom) is particularly informative and is influenced by the electronegativity of the tin atom. J-coupling between the tin and carbon atoms (¹J(¹¹⁹Sn-¹³C)) can also be observed and provides insight into the hybridization of the tin-carbon bond. guidechem.comnih.gov

¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is highly sensitive to the coordination number and geometry of the tin atom. unipa.it The chemical shift (δ) for ¹¹⁹Sn can span a wide range. For tetracoordinated triorganotin compounds like this compound, the ¹¹⁹Sn chemical shift is expected in a characteristic region. Studies on various triphenyltin (B1233371) compounds have shown that the ¹¹⁹Sn chemical shift is influenced by the nature of the substituent attached to the tin atom. bg.ac.rsresearchgate.net For example, the ¹¹⁹Sn NMR chemical shift for a triphenyltin benzoate derivative was reported to be -106.4 ppm. bg.ac.rs

Summary of NMR Data for this compound and Related Compounds:

| Nucleus | Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H | ~7.0 - 8.0 | Multiplets for phenyl protons. chemicalbook.com |

| ¹³C | ~128 - 145 | Signals for ipso, ortho, meta, para carbons. |

X-ray Crystallography of this compound and Analogues

In analogous triphenyltin carboxylate structures, the tin atom is often found in a distorted trigonal bipyramidal geometry. mdpi.com The three phenyl groups occupy the equatorial positions, with the Sn-C bond lengths typically around 2.11-2.13 Å. bg.ac.rsmdpi.com The axial positions are occupied by oxygen atoms from bridging carboxylate ligands, leading to the formation of coordination polymers. mdpi.com

Expected Crystallographic Parameters for this compound:

| Parameter | Expected Value | Reference/Analogue |

|---|---|---|

| Coordination Geometry at Sn | Distorted Tetrahedral/Trigonal Bipyramidal | Triphenyltin carboxylates mdpi.com |

| Sn-C Bond Length | ~2.11 - 2.13 Å | Triphenyltin compounds bg.ac.rsmdpi.com |

| Sn-O Bond Length | ~2.0 - 2.1 Å | Triphenyltin carboxylates mdpi.com |

| C-Sn-C Bond Angle | ~112 - 117° | Triphenyltin compounds bg.ac.rs |

Mass Spectrometric Techniques for Organotin Compound Characterization

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of organotin compounds, which aids in their identification and structural elucidation. upce.czresearchgate.net Electron ionization (EI) and electrospray ionization (ESI) are commonly employed methods. upce.cz

The mass spectrum of this compound exhibits a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of multiple stable isotopes of tin. chemicalbook.com The fragmentation of organotin compounds under mass spectrometric conditions often involves the successive loss of the organic substituents from the tin atom. dtic.milnih.gov

For this compound, a prominent fragmentation pathway would be the cleavage of the Sn-O-Sn bond, leading to the formation of the triphenyltin cation, [Ph₃Sn]⁺, which would be observed at an m/z corresponding to its isotopic distribution. Further fragmentation would involve the loss of phenyl radicals from this cation. The NIST mass spectrum for this compound shows a top peak at m/z 351, which corresponds to the [Ph₃Sn]⁺ fragment. nih.gov

Key Fragments in the Mass Spectrum of this compound:

| m/z (for ¹²⁰Sn) | Ion | Description |

|---|---|---|

| 716 | [C₃₆H₃₀OSn₂]⁺ | Molecular Ion |

| 351 | [C₁₈H₁₅Sn]⁺ | Triphenyltin cation nih.gov |

| 274 | [C₁₂H₁₀Sn]⁺ | Diphenyltin (B89523) cation |

| 197 | [C₆H₅Sn]⁺ | Phenyltin cation |

Infrared and UV-Vis Spectroscopic Investigations for Compound Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the absorption bands of the phenyl groups and the unique vibration of the Sn-O-Sn bridge. acs.org

The vibrations of the phenyl groups give rise to characteristic bands, including C-H stretching, C=C stretching in the aromatic ring, and C-H out-of-plane bending. A key diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the asymmetric stretching vibration of the Sn-O-Sn linkage. This band is typically observed in the region of 770-780 cm⁻¹. acs.org This feature allows for the clear distinction between this compound and triphenyltin hydroxide (B78521), which exhibits a characteristic O-H stretching band. acs.org

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the phenyl rings. These transitions typically occur in the ultraviolet region, with absorption maxima below 300 nm.

Selected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3050 | Aromatic C-H stretch |

| ~1480, 1430 | Aromatic C=C stretch |

| ~775 | Asymmetric Sn-O-Sn stretch acs.org |

Chemical Applications in Polymer Science and Organic Synthesis

Catalysis in Polyurethane Polymerization Processes

Organotin compounds, including bis(triphenyltin) oxide, have been recognized for their catalytic activity in the formation of polyurethanes. These catalysts facilitate the reaction between isocyanates and polyols to form the urethane (B1682113) linkages that constitute the polymer backbone. The catalytic efficacy of various tin compounds can differ significantly.

In a comparative study of catalysts for the reaction of phenyl isocyanate with methanol, a model for polyurethane formation, this compound demonstrated a notable catalytic effect. The relative reaction rates, with the uncatalyzed reaction set to a baseline of 1, are presented in the table below.

Table 1: Relative Catalytic Rates of Various Compounds in Urethane Formation

| Catalyst | Relative Rate |

|---|---|

| None | 1 |

| Triethylamine (B128534) | 1 |

| Cobalt naphthenate | 23 |

| Bis-triphenyltin oxide | 26 |

| Dibutyltin (B87310) diacetate | 30,000 |

As indicated in the table, while this compound is a more effective catalyst than a common tertiary amine like triethylamine, its activity is considerably lower than that of other organotin compounds such as dibutyltin diacetate and dibutyltin oxide. The catalytic mechanism of organotin compounds in polyurethane synthesis is generally believed to involve the formation of a complex with the alcohol, which then facilitates the nucleophilic attack on the isocyanate.

Role in N-Stannylcarbamate Derivative Formation and Related Reactions

While organotin compounds are known to react with isocyanates, specific details regarding the role of this compound in the formation of N-stannylcarbamate derivatives are not extensively documented in the available literature. Generally, triorganotin alkoxides and amides are known to undergo insertion reactions with isocyanates to form N-stannylcarbamates. The reactivity of the Sn-O bond in this compound suggests a potential for similar reactions, but specific studies focusing on this application are limited.

Applications as Catalytic Agents in Specific Organic Transformations

The application of this compound as a catalyst in specific organic transformations beyond polyurethane synthesis is an area of ongoing research. While triphenyltin (B1233371) compounds, in general, are utilized in organic synthesis, for instance, in radical reactions and the cleavage of carbon-oxygen bonds, specific catalytic applications of this compound are not as widely reported as those for other organotin compounds like dibutyltin oxide.

Organotin oxides are known to catalyze various condensation reactions, including esterifications and transesterifications. These reactions typically proceed through the activation of a carbonyl group by the Lewis acidic tin center. However, detailed studies focusing specifically on the catalytic activity of this compound in a broad range of organic transformations are not extensively covered in the current body of scientific literature.

Research into Organotin(IV) Compounds as Potential Antitumor Agents

In recent years, there has been a significant research interest in the potential of organotin(IV) compounds as anticancer agents, with many exhibiting promising cytotoxicity against various human cancer cell lines. Triorganotin(IV) derivatives, in particular, have demonstrated strong antiproliferative effects. The biological activity of these compounds is influenced by the nature of the organic substituents and the coordinated ligands.

Numerous studies have investigated the in vitro anticancer activity of triphenyltin(IV) derivatives. These compounds have shown high cytotoxicity, often exceeding that of the widely used anticancer drug cisplatin, against a range of cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

The table below summarizes the cytotoxic activity (IC50 values) of several triphenyltin(IV) compounds against various human cancer cell lines.

Table 2: Cytotoxicity (IC50 in µM) of Selected Triphenyltin(IV) Compounds Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Triphenyltin(IV) indomethacinate | BT-474 | Breast Carcinoma | 0.141 |

| Triphenyltin(IV) indomethacinate | MDA-MB-468 | Breast Carcinoma | 0.170 |

| Triphenyltin(IV) indomethacinate | MCF-7 | Breast Carcinoma | 0.165 |

| Triphenyltin(IV) indomethacinate | HCC1937 | Breast Carcinoma | 0.200 |

| Triphenyltin(IV) flurbiprofenate | BT-474 | Breast Carcinoma | 0.076 |

| Triphenyltin(IV) flurbiprofenate | MDA-MB-468 | Breast Carcinoma | 0.117 |

| Triphenyltin(IV) flurbiprofenate | MCF-7 | Breast Carcinoma | 0.134 |

| Triphenyltin(IV) flurbiprofenate | HCC1937 | Breast Carcinoma | 0.121 |

| Triphenyltin(IV) ethylphenyldithiocarbamate | HT-29 | Colon Adenocarcinoma | 0.18 |

| Triphenyltin(IV) butylphenyldithiocarbamate | HT-29 | Colon Adenocarcinoma | 0.20 |

| Triphenyltin isothiocyanate | MCF 7 | Breast Carcinoma | ~0.8 |

The data clearly indicates that triphenyltin(IV) derivatives exhibit potent cytotoxic effects at sub-micromolar concentrations against various cancer cell lines. For instance, triphenyltin(IV) carboxylates derived from non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and flurbiprofen (B1673479) show exceptionally high cytotoxicity against different breast cancer cell lines. It has been suggested that the anticancer activity of these compounds may be related to the inhibition of nitric oxide (NO) production, which plays a complex role in cancer biology.

Furthermore, studies on triphenyltin(IV) dithiocarbamates have demonstrated their potent and selective cytotoxicity against human colorectal cancer cells, with IC50 values in the nanomolar range. The mode of cell death induced by these compounds appears to be primarily through the induction of growth arrest rather than apoptosis. Research into the anticancer properties of organotin(IV) compounds is a dynamic field, with ongoing efforts to develop new derivatives with enhanced efficacy and reduced toxicity.

Environmental Behavior and Degradation Pathways of Triphenyltin Compounds

Photodegradation Mechanisms in Various Environmental Matrices

Photodegradation is a primary mechanism for the breakdown of triphenyltin (B1233371) compounds in the environment. nih.gov This process involves the cleavage of the tin-carbon bond through the action of ultraviolet (UV) radiation from sunlight. inchem.org The efficiency of photodegradation is influenced by environmental factors such as the intensity of sunlight and the presence of photosensitizing agents. In aquatic systems, the half-life of triphenyltin can be as short as a few days during summer months with high sun exposure, extending to several weeks in periods of lower light intensity, such as November. inchem.org On plant surfaces, such as sugar beet leaves, triphenyltin chloride has been observed to degrade, with approximately 19% breaking down over a 42-day period. nih.gov

Microbial Degradation Processes in Soil and Aquatic Ecosystems

Microorganisms play a crucial role in the degradation of triphenyltin compounds in both soil and aquatic environments. nih.gov The process is significantly slower in sterile soil, highlighting the importance of microbial activity. nih.gov In non-sterilized soil, the half-life of triphenyltin has been reported to be between 27 and 33 days, depending on the initial concentration. nih.gov Other studies have indicated half-lives in soil ranging from 47 to 140 days, with the rate of degradation being influenced by the organic matter content. nih.gov For instance, one study reported a half-life of 140 days for the mineralization of radiolabeled TPT to carbon dioxide in soil. nih.gov In aquatic environments, microbial degradation can be slower; one study found that only 15% of TPT in estuarine water samples degraded over a 60-day incubation period. nih.gov The degradation is facilitated by various bacteria, such as Pseudomonas putida, which can break down TPT under laboratory conditions. nih.gov

Identification and Fate of Degradation Products: Diphenyltin (B89523) and Monophenyltin Species

The degradation of triphenyltin compounds proceeds through a sequential dephenylation process, resulting in the formation of diphenyltin (DPT) and monophenyltin (MPT) species. nih.govinchem.org These degradation products have been identified in various environmental and biological samples. inchem.org For example, in the marine alga Undaria pinnatifida, diphenyltin dichloride (DPTCL) and monophenyltin trichloride (B1173362) (MPTCL) were detected as degradation products of triphenyltin chloride (TPTCL). mdpi.comresearchgate.net The concentrations of these metabolites can vary depending on the tissue and the growth stage of the organism. mdpi.comresearchgate.net In rats, triphenyltin is metabolized to diphenyltin and monophenyltin, which are then excreted. inchem.org While DPT and MPT are intermediates in the complete breakdown to inorganic tin, they can still exhibit toxicity. nih.gov

Environmental Fate Modeling and Persistence Studies of Organotin Compounds

Understanding the environmental persistence of organotin compounds is critical for assessing their long-term impact. The persistence of these compounds is influenced by a variety of factors, including soil type, pH, temperature, and sunlight exposure. inchem.org Triphenyltin hydroxide (B78521) is known to be strongly adsorbed to soil and sediment, which limits its mobility but can increase its persistence in those compartments. inchem.org Half-life values are a key parameter in environmental fate models. As mentioned, the half-life of triphenyltin in soil can range from approximately one to three months in sandy and silt loam soils. inchem.org The variability in reported half-lives underscores the complexity of predicting the environmental fate of these compounds and the importance of considering specific environmental conditions. nih.gov

Bioavailability and Speciation Dynamics in Aquatic Environments

The bioavailability and toxicity of organotin compounds in aquatic environments are heavily dependent on their chemical speciation. nih.gov The term "speciation" refers to the different physical and chemical forms in which an element can exist. In aquatic systems, triphenyltin compounds can exist as hydrated cations, but the presence of chloride, particularly in seawater, can lead to the formation of covalent organotin chlorides, which have lower solubility. inchem.org Organotin compounds readily adsorb to particulate matter, leading to their accumulation in sediments. tandfonline.com This partitioning between the water column and sediment is a key factor in their bioavailability to aquatic organisms. The speciation of metals in aquatic systems is dynamic, and understanding these dynamics is crucial for predicting their uptake by organisms and subsequent toxicity. nih.govnih.gov

Interactive Data Table: Half-life of Triphenyltin in Different Environmental Matrices

| Environmental Matrix | Half-life | Concentration | Conditions |

| Soil | 27 days | 10 mg Sn/kg | Non-sterilized |

| Soil | 33 days | 20 mg Sn/kg | Non-sterilized |

| Soil | 47-140 days | Not specified | Dependent on organic matter |

| Sandy and silt loam soils | 1-3 months | Not specified | Not specified |

| Flooded silt loam | 126 days | Not specified | Not specified |

| Water | Several days | Not specified | June |

| Water | 2-3 weeks | Not specified | November |

Biological Interactions and Ecotoxicological Mechanisms of Triphenyltin Compounds

Modulation of Vertebrate Endocrine Systems by Organotin Compounds

Organotin compounds, including bis(triphenyltin) oxide, are recognized as endocrine disruptors with the ability to interfere with the normal functioning of hormonal systems in vertebrates. nih.gov These compounds exert their effects through various mechanisms, including direct interactions with nuclear receptors that regulate critical physiological processes. nih.gov

Research has demonstrated that organotin compounds, such as this compound, can function as potent agonists for nuclear receptors, specifically the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). oup.comoup.com These receptors form a heterodimer (RXR-PPARγ) that plays a crucial role in regulating gene expression involved in adipogenesis, lipid metabolism, and inflammation. nih.govuci.edu

Triphenyltin (B1233371) has been identified as an activator of both PPARγ and RXR. nih.gov Studies using in vitro transactivation assays have shown that this compound can activate the ligand-binding domains of these receptors, mimicking the action of their natural ligands. oup.comoup.com This agonistic activity on the RXR-PPARγ heterodimer is a key mechanism through which these compounds disrupt endocrine signaling pathways. nih.govuci.edu The activation of these receptors by organotins can trigger a cascade of downstream molecular events that are normally tightly controlled by endogenous hormones. oup.comoup.com

Table 1: Agonistic Activity of Organotin Compounds on Nuclear Receptors

| Compound | Target Nuclear Receptor | Observed Effect | Reference |

|---|---|---|---|

| This compound | RXRα, PPARγ | Full activation of ligand-binding domains | oup.comoup.com |

| Triphenyltin | PPARγ, RXR | Agonist activity | nih.gov |

| Tributyltin | RXR, PPARγ | Dual, nanomolar affinity ligand | oup.comnih.gov |

A significant consequence of the activation of the RXR-PPARγ pathway by organotin compounds is the induction of adipogenesis, the process of fat cell formation. oup.comoup.comnih.gov By acting as agonists for these key adipogenic transcription factors, compounds like this compound can promote the differentiation of preadipocytes into mature adipocytes, leading to an increase in adipose tissue mass. oup.comnih.gov This has been demonstrated in various vertebrate models, both in vitro and in vivo. oup.comoup.com

In vitro studies using cell lines such as the murine 3T3-L1 preadipocytes have shown that exposure to triphenyltin stimulates their differentiation into lipid-accumulating fat cells. nih.govnih.gov This is accompanied by the increased expression of adipocyte marker genes. nih.gov In vivo studies have further corroborated these findings. For instance, in utero exposure to tributyltin, a related organotin, has been shown to lead to increased lipid accumulation in adipose depots in neonatal mice. oup.comoup.com Similarly, in the amphibian Xenopus laevis, exposure to organotins resulted in the formation of ectopic adipocytes. oup.comoup.com These findings suggest that developmental or chronic exposure to these compounds could act as a chemical stressor for obesity and related metabolic disorders. oup.comnih.gov

Table 2: Effects of Organotin Compounds on Adipogenesis in Vertebrate Models

| Model System | Organotin Compound | Key Findings | Reference |

|---|---|---|---|

| Murine 3T3-L1 preadipocytes | Triphenyltin | Stimulated differentiation and expression of adipocyte marker genes. | nih.gov |

| Murine 3T3-L1 preadipocytes | Tributyltin, Triphenyltin | Induced adipogenic differentiation. | nih.gov |

| Neonate mice (in utero exposure) | Tributyltin | Elevated lipid accumulation in adipose depots, liver, and testis. | oup.comoup.com |

| Xenopus laevis (amphibian) | Organotins | Formation of ectopic adipocytes in and around gonadal tissues. | oup.comoup.com |

| Rainbow trout (in vitro) | Tributyltin, Triphenyltin | Induced lipid accumulation and enhanced PPARγ protein expression. | nih.gov |

Immunotoxicological Responses and Underlying Mechanisms

Organotin compounds are known to exert significant immunotoxic effects, with the thymus being a primary target organ. nih.govnih.govtandfonline.com These effects can lead to a suppression of the immune system's ability to respond to pathogens and other challenges.

A hallmark of organotin immunotoxicity is the induction of thymus atrophy, a reduction in the size and weight of the thymus gland. nih.govnih.govtandfonline.cominchem.org This atrophy is primarily due to the depletion of thymocytes, the developing T-lymphocytes within the thymus. nih.govnih.gov Studies have shown that exposure to triphenyltin compounds can lead to lymphocyte depletion in thymus-dependent areas of the spleen and lymph nodes. nih.gov This selective toxicity towards lymphocytes, particularly T-cells, results in a compromised cell-mediated immunity. nih.govepa.gov The suppression of thymus-dependent immunity has been observed in rats exposed to various organotin compounds. nih.govepa.gov

The depletion of thymocytes induced by organotin compounds is understood to occur through two primary mechanisms: the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). nih.govtandfonline.com Triphenyltin acetate (B1210297) has been shown to induce both early and late apoptotic events in primary cultures of mouse thymocytes. nih.gov

Studies on related organotins like tributyltin have elucidated the molecular pathways involved in apoptosis. These include the generation of oxidative stress, depolarization of the mitochondrial membrane, and activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The process appears to be caspase-dependent, as caspase inhibitors can prevent the induced apoptosis. nih.gov Furthermore, organotins can cause an increase in intracellular calcium levels, which is another important signal for apoptosis. nih.gov At lower concentrations, apoptosis appears to be the predominant mode of cell death, while at higher concentrations, necrosis may occur. nih.gov

Gene expression profiling, using techniques such as microarrays, has provided valuable insights into the molecular mechanisms underlying the immunotoxicity of organotin compounds. nih.govtandfonline.com Studies on bis(tri-n-butyltin)oxide (TBTO), a structurally related organotin, have revealed significant changes in gene expression in the thymus of exposed animals. nih.govtandfonline.com

These studies have shown a reduction in the expression of genes related to cell surface determinants and T-cell receptor chains, which are crucial for T-cell function. nih.gov Furthermore, a suppression of genes involved in cell proliferation was observed, correlating with the observed thymus involution. nih.gov Gene expression data also suggest an involvement of nuclear receptors in the interference with lipid metabolism by TBTO. nih.gov In vitro studies with primary rat thymocytes exposed to TBTO have identified effects on lipid metabolism as an early indication of cellular disruption, followed by transcriptional changes related to apoptotic processes at higher concentrations. researchgate.net These genomic analyses help to identify the cellular and molecular targets of these compounds that mediate their immunosuppressive effects. nih.govresearchgate.net

Neurotoxicological Implications of Organotin Exposure

Exposure to triphenyltin (TPT) compounds has been linked to significant neurotoxic effects. In aquatic organisms, particularly in the early life stages of fish, TPT has been shown to be selectively toxic to the central nervous system (CNS). nih.gov Studies on European minnows (Phoxinus phoxinus) revealed that larvae exposed to high concentrations of triphenyltin chloride developed skeletal malformations, such as bent tails, and exhibited impaired swimming behavior or paralysis. nih.gov Histopathological examination showed degenerative changes in the CNS, including the spinal cord. nih.gov

In cases of acute intoxication in humans, triphenyltin has been reported to cause severe neurological symptoms. These include ataxia (impaired coordination), dysmetria (inability to judge distance or scale), nystagmus (involuntary eye movement), and a delayed sensorimotor polyneuropathy characterized by axonal degeneration and demyelination. nih.gov The mechanism of neurotoxicity is suggested to be related to the compound's action on the nervous system. nih.gov Research on a related compound, tributyltin oxide (TBTO), in rats demonstrated a decrease in brain neurotransmitter levels, including dopamine, norepinephrine, and serotonin, and an inhibition of brain ATPases, which are crucial for nerve function. nih.gov

Renal Toxicity and Mechanisms Involving Oxidative Stress

Organotin compounds, including triphenyltins, are recognized for their potential to induce renal toxicity, with oxidative stress identified as a primary underlying mechanism. nih.gov While much of the detailed mechanistic work has been conducted on the related compound tributyltin (TBT), the findings are considered relevant to understanding the nephrotoxicity of organotins in general. The generation of reactive oxygen species (ROS) in kidney tissues following exposure to these compounds can lead to a cascade of damaging cellular events. nih.gov

This induced oxidative stress is known to cause mitochondrial dysfunction, activate caspases (enzymes involved in apoptosis), and lead to DNA damage, ultimately resulting in cell death and irreversible renal dysfunction. nih.gov In studies with female rats, TBT exposure was linked to renal inflammation, fibrosis, increased glomerular tuft area, and proteinuria. nih.gov Furthermore, chronic exposure to organotins in humans has been associated with a threefold increase in the prevalence of kidney stones. nih.gov This is attributed to the ability of these compounds to inhibit H+/K+-ATPase in renal cells, leading to conditions that favor stone formation. nih.gov

Effects on Aquatic Organisms and Ecosystem Health

Triphenyltin compounds are highly toxic to aquatic life, causing a range of adverse effects that can impact individual organisms and broader ecosystem health. researchgate.net Due to their powerful biocidal properties and slow degradation, they pose a significant threat to marine and freshwater environments. researchgate.net

Reproductive and Developmental Abnormalities in Marine Life

One of the most well-documented ecotoxicological impacts of triphenyltin compounds is their effect on the reproduction and development of marine organisms. nih.gov These compounds are known endocrine disruptors. researchgate.net In gastropods, exposure to TPT has been linked to "imposex," a condition where females develop male sex organs. researchgate.net

In other marine invertebrates, such as the sea urchin Paracentrotus lividus, TPT compounds have been shown to cause abnormal embryonic development. researchgate.netoup.com Studies have demonstrated that TPT is embryotoxic, with the most sensitive stages being crucial phases of differentiation like the gastrula and prisma stages. oup.com Similarly, exposure of European minnow larvae to TPT resulted in skeletal malformations. nih.gov

Inhibition of Regeneration Processes in Invertebrates

This compound has been specifically shown to interfere with regenerative processes in certain invertebrates. A study on the brittle star, Ophioderma brevispina, found that its arm regeneration was inhibited by low concentrations of this compound. nih.gov It is suggested that this inhibition is caused by the neurotoxicological action of the tin compound, as regeneration in brittle stars is mediated by their radial nerves. nih.gov

Histopathological Alterations in Fish Species

Exposure to triphenyltin compounds leads to distinct and damaging histopathological changes in fish tissues. In studies with European minnows, marked alterations were observed across various tissues. nih.gov These included degenerative hydropic vacuolation—a swelling of the cytoplasm with fluid—in skeletal muscles, skin, kidneys, and various parts of the eye, including the corneal epithelium and retina. nih.gov The central nervous system also showed significant damage. nih.gov While TPT's toxicity profile is similar to that of tributyltin, TPT appears to act more selectively on the lens and the CNS. nih.gov General studies on pesticide contamination have also established that histopathological changes in the gills and liver of fish can serve as reliable biomarkers for environmental contamination. nih.gov

Antimicrobial and Antifungal Activity Mechanisms

Triphenyltin compounds, including this compound, have long been utilized for their potent biocidal properties, particularly as fungicides. wisconsin.edu Their commercial development as biological control agents began in the early 1960s, following the recognition of their in vitro fungicidal activity in the mid-1950s. wisconsin.edu

While their efficacy as antimicrobial and antifungal agents is well-established through their use in applications like wood preservatives and agricultural pesticides, the precise molecular mechanisms of action are not as extensively detailed in readily available literature as their toxicological effects. researchgate.netwisconsin.edu However, the broad biocidal activity of organotin compounds is generally attributed to their ability to interact with and disrupt essential biological macromolecules. For instance, some organotin(IV) derivatives have been shown to inhibit cell proliferation in cancer cell lines, a process that shares common pathways with antimicrobial action. mdpi.com The lipophilic nature of the phenyl groups facilitates the transport of the toxic tin moiety across cell membranes, where it can interfere with mitochondrial function, disrupt protein synthesis, and inhibit crucial enzymes, leading to cell death.

Data on Ecotoxicological Effects of Triphenyltin (TPT) Compounds

| Organism Group | Species | Effect | Compound | Source |

|---|---|---|---|---|

| Invertebrates | Ophioderma brevispina (Brittle Star) | Inhibition of arm regeneration | This compound | nih.gov |

| Invertebrates | Gastropods | Imposex (development of male organs in females) | Triphenyltin compounds | researchgate.net |

| Invertebrates | Paracentrotus lividus (Sea Urchin) | Abnormal embryonic development | Triphenyltin compounds | researchgate.netoup.com |

| Fish | Phoxinus phoxinus (European Minnow) | Skeletal malformations, paralysis, CNS damage | Triphenyltin chloride | nih.gov |

Reported Toxicological Effects of Triphenyltin (TPT) Exposure

| System Affected | Effect | Mechanism/Observation | Source |

|---|---|---|---|

| Nervous System (Human) | Ataxia, dysmetria, sensorimotor polyneuropathy | Axonal degeneration and demyelination | nih.gov |

| Nervous System (Fish) | Impaired swimming, paralysis | Selective toxicity to the central nervous system | nih.gov |

| Renal System | Kidney damage, inflammation, fibrosis | Induction of oxidative stress, mitochondrial dysfunction, apoptosis | nih.govnih.gov |

Computational Chemistry and Theoretical Studies of Bis Triphenyltin Oxide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

In studies of related triphenyltin(IV) compounds, DFT calculations have been employed to optimize the molecular geometry. nih.gov For a molecule like bis(triphenyltin) oxide, these calculations would typically predict a bent Sn-O-Sn central core, with each tin atom adopting a distorted tetrahedral or a trigonal-bipyramidal geometry, depending on intermolecular interactions. nih.govmdpi.com The three phenyl groups attached to each tin atom are arranged in a propeller-like fashion.

Key geometric parameters obtained from such calculations include the Sn-O and Sn-C bond lengths and the C-Sn-C and Sn-O-Sn bond angles. The electronic structure can be elucidated by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

Interactive Table 1: Representative Geometric Parameters for Triphenyltin (B1233371) Compounds from DFT Calculations

Note: This table presents typical data for related triphenyltin structures as a reference for the expected values for this compound.

| Parameter | Bond/Angle | Typical Value Range | Geometry Implication |

| Bond Length | Sn-C (phenyl) | 2.11 - 2.13 Å | Standard length for tin-carbon single bonds. mdpi.com |

| Bond Length | Sn-O | 2.18 - 2.27 Å | Indicates a covalent bond between tin and oxygen. mdpi.com |

| Bond Angle | C-Sn-C | ~120° | Suggests a trigonal planar arrangement of phenyl groups in a trigonal bipyramidal geometry. mdpi.com |

| Bond Angle | O-Sn-C | ~90° | Consistent with an axial-equatorial relationship in a trigonal bipyramidal geometry. mdpi.com |

| Coordination Geometry | - | Distorted Tetrahedral to Trigonal Bipyramidal | The geometry around the tin atom is highly influenced by the nature of the ligands and packing forces. nih.gov |

Analysis of Tin-Ligand Interactions and Bonding Characteristics

Theoretical studies are essential for analyzing the nature of the bonds between the central tin atoms and their ligands (the phenyl groups and the bridging oxygen atom). The Sn-O and Sn-C bonds in this compound are primarily covalent. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the degree of covalent and ionic character in these bonds.

In analogous triphenyltin compounds, the geometry around the tin atom is often highly distorted from an ideal tetrahedron. nih.gov This distortion is frequently caused by the approach of other atoms, which influences the bond angles and lengths. For instance, in some crystal structures, weak intermolecular interactions can lead to a five-coordinate geometry described as being intermediate between a trigonal bipyramid and a square pyramid. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape and dynamic behavior in different environments, such as in solution. nih.gov

The primary points of flexibility in this compound are the rotation around the Sn-O-Sn linkage and the orientation of the six phenyl groups. MD simulations can explore the potential energy surface associated with these motions, identifying low-energy conformations and the barriers between them. nih.gov This type of analysis helps to understand how the molecule might change its shape, which can be crucial for its interaction with biological targets. Although specific MD studies on this compound are not widely published, the methodology is well-suited for exploring the conformational dynamics of such organometallic structures. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a compound with its biological activity. mdpi.com Organotin compounds, including derivatives of triphenyltin, are known for their significant biological effects, such as antifungal, antibacterial, and antitumor activities. nih.govresearchgate.net

In a QSAR study, various molecular descriptors are calculated for a series of compounds using computational methods like DFT. These descriptors can include:

Electronic properties: HOMO-LUMO gap, dipole moment, partial atomic charges.

Steric properties: Molecular volume, surface area.

Topological properties: Connectivity indices.

Lipophilicity: Log P.

These descriptors are then used to build a mathematical model that predicts the biological activity (e.g., cytotoxicity, IC50 values) of the compounds. mdpi.com For this compound, QSAR models could be developed to predict its toxicity or efficacy as a biocide based on its computed molecular properties. Given the known potent bioactivity of related organotins like tributyltin oxide (TBTO), such predictive models are valuable for designing new compounds with desired activities while potentially minimizing toxicity. wikipedia.org

Advanced Analytical Methodologies for Detection and Speciation

Chromatographic Techniques Coupled with Spectroscopic Detection

The combination of chromatography for separation and spectroscopy for detection is a powerful approach for the analysis of organotin compounds like bis(triphenyltin) oxide.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the speciation of organotin compounds in environmental samples. For the analysis of non-volatile compounds like this compound, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis. This often involves alkylation, such as methylation, of the triphenyltin (B1233371) species. The derivatized compounds are then separated on a capillary GC column and detected by a mass spectrometer, which provides both quantification and structural information, allowing for the differentiation of various organotin species. The selectivity of the flame photometric detector (FPD), when used with GC, is also highly effective for tin-selective detection in the analysis of triphenyltin compounds in environmental samples like fortified water. sci-hub.se

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive method for the determination of triphenyltin compounds, including this compound, and their metabolites in various matrices. researchgate.net This technique is particularly advantageous as it often does not require derivatization, allowing for the direct analysis of the compounds in their native form. The use of tandem mass spectrometry provides enhanced selectivity and structural information, which is crucial for identifying metabolites in complex biological samples. researchgate.net High-performance liquid chromatography coupled with inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) is another powerful tool for the simultaneous determination of triphenyltin compounds and their degradation products in environmental samples. researchgate.net

Hydride generation atomic absorption spectrometry (HG-AAS) is a sensitive technique for the determination of total tin content. While not a speciation technique on its own, it can be coupled with separation methods to determine the concentration of specific tin compounds. In this method, organotin compounds are converted to their volatile hydrides, which are then introduced into an atomic absorption spectrometer for quantification.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Emission Spectrometry (ICP-AES) for Organotin Analysis

Inductively coupled plasma-based techniques are highly sensitive for elemental analysis and are widely used for the determination of tin in environmental and biological samples.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique offers extremely low detection limits for tin and can be coupled with chromatographic methods like HPLC for speciation analysis of organotin compounds. researchgate.net

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES): While generally less sensitive than ICP-MS, ICP-AES is another robust technique for the determination of total tin concentrations.

Electroanalytical Methods for Organotin Compound Quantification and Speciation

Electroanalytical techniques provide an alternative approach for the quantification and speciation of organotin compounds. shu.ac.uk Methods such as voltammetry can be used to measure the concentration of electroactive organotin species. These methods are often characterized by their high sensitivity, relatively low cost, and portability, making them suitable for in-field screening applications.

Nuclear Analytical Techniques in Metallomics and Metalloproteomics Research

Nuclear analytical techniques can provide valuable insights into the interaction of organotin compounds with biological systems. Techniques like Mössbauer spectroscopy have been utilized to study the chemical and structural changes of organotin biocides, including those related to this compound, when incorporated into various materials. shu.ac.uk These methods can help elucidate the coordination environment of the tin atom, providing information on its binding and transformation within biological macromolecules.

Data Tables

Table 1: Overview of Analytical Techniques for this compound Analysis

| Technique | Principle | Application | Derivatization |

| GC-MS | Separates volatile compounds followed by mass-based detection. | Environmental speciation. | Typically required (e.g., methylation). |

| LC-MS/MS | Separates compounds in liquid phase followed by tandem mass spectrometry. | Metabolite profiling, environmental analysis. | Often not required. |

| HG-AAS | Conversion to volatile hydrides for atomic absorption measurement. | Total tin determination. | Required (hydride generation). |

| ICP-MS | Highly sensitive elemental analysis based on mass-to-charge ratio. | Trace and ultra-trace organotin analysis. | Not required for total tin; coupled with chromatography for speciation. |

| ICP-AES | Elemental analysis based on atomic emission spectra. | Determination of tin concentrations. | Not required for total tin. |

| Electroanalytical Methods | Measurement of electrochemical properties of the analyte. | Quantification and speciation. | Not required. |

| Nuclear Analytical Techniques | Probing of nuclear properties to understand chemical environment. | Structural and chemical state analysis in biological systems. | Not required. |

Future Research Directions and Challenges in Bis Triphenyltin Oxide Research

Elucidating Undiscovered Reaction Pathways and Novel Synthetic Applications

While bis(triphenyltin) oxide is a well-established compound, the full extent of its reactivity and potential synthetic applications remains an area ripe for exploration. Future research is anticipated to delve into previously uncharted reaction pathways, moving beyond its traditional use as a precursor for other organotin compounds. The reactivity of the Sn-O-Sn bond in this compound presents a unique chemical environment that could be exploited for novel transformations.

Early research into the reactivity of analogous bis-(trialkyltin) oxides demonstrated their basic character, reacting with a variety of weak acids to form corresponding esters and mercaptides. This foundational work provides a basis for exploring similar, yet more complex, reactions with this compound. The synthesis of allyltributyltin from bis(tributyltin) oxide highlights the utility of these oxides in generating valuable organometallic reagents for carbon-carbon bond formation. orgsyn.org Future investigations could focus on asymmetric catalysis, where chiral ligands could interact with the tin centers to induce stereoselectivity in subsequent reactions. The potential for this compound to act as a catalyst or co-catalyst in organic synthesis is an area that is largely unexplored. Its ability to activate substrates through Lewis acidic interactions at the tin centers could be harnessed for a variety of transformations, such as esterifications, transesterifications, and aldol (B89426) reactions.

Furthermore, the synthesis of novel organotin complexes with unique properties is a promising avenue. For instance, the creation of organotin complexes with chelating antioxidant ligands has been shown to yield compounds with interesting cytotoxic and luminescent properties. mdpi.com Exploring the reactions of this compound with a wider array of polyfunctional organic molecules could lead to the development of new materials with applications in medicine, materials science, and optoelectronics.

Table 1: Potential Areas for Novel Synthetic Applications of this compound

| Research Area | Potential Application |

| Asymmetric Catalysis | Synthesis of chiral molecules |

| Lewis Acid Catalysis | Esterification, aldol reactions, etc. |

| Polymer Chemistry | Development of novel organometallic polymers |

| Materials Science | Synthesis of luminescent materials |

Deeper Understanding of Molecular Mechanisms in Complex Biological Systems

The toxicological effects of organotin compounds, including triphenyltin (B1233371) derivatives, are well-documented, but a deeper, mechanistic understanding at the molecular level within complex biological systems is still required. Future research will likely focus on elucidating the precise interactions of this compound and its metabolites with cellular components to better predict and mitigate their adverse effects.

Studies on related tributyltin oxide have revealed that it can induce excessive accumulation of intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and disruption of iron homeostasis in porcine oocytes. nih.gov It is crucial to investigate whether this compound elicits similar responses and to identify the specific molecular targets involved. Research has also indicated that tributyltin compounds can induce apoptosis in immature rat thymocytes, suggesting a mechanism for their known immunotoxicity. epa.gov A toxicogenomics approach to studying the effects of bis(tri-n-butyltin)oxide on primary rat thymocytes has identified impacts on lipid metabolism and the stimulation of glucocorticoid receptor signaling as relevant mechanisms of action.

A live cell reporter array has been used to determine the mechanism of toxicity of triphenyltin chloride, revealing that it modulates the expression of genes involved in catalytic enzymes, regulatory proteins, and structural proteins. researchgate.net Expanding such studies to this compound would provide a comprehensive view of its impact on gene expression and cellular pathways. Furthermore, multi-omics studies on triphenyltin have shown perturbation of the glycine-serine-threonine metabolic axis in the brains of marine medaka, linking molecular changes to behavioral hyperactivity. nih.gov A deeper investigation into the neurotoxic mechanisms of this compound is warranted, particularly its effects on neurotransmitter systems and synaptic plasticity.

Advanced Remediation Strategies for Environmental Organotin Contamination

Given the persistence of organotin compounds in sediments and their potential for bioaccumulation, the development of advanced and effective remediation strategies is a critical area of research. naturvardsverket.se Future efforts will likely focus on enhancing the efficiency and applicability of existing techniques and exploring novel approaches for the in-situ and ex-situ treatment of organotin-contaminated sites.

Table 2: Advanced Remediation Strategies for Organotin Contamination

| Strategy | Description | Key Research Findings |

| Bioremediation | Utilization of microorganisms to degrade organotin compounds. | The bacterium Pseudomonas chlororaphis has been shown to degrade triphenyltin to diphenyltin (B89523). nih.gov Indigenous microorganisms show promise for in-situ bioremediation of organotin-polluted soils. researchgate.net |

| Phytoremediation | Use of plants to remove, degrade, or stabilize organotins in soil and water. | Certain plants can accumulate heavy metals and organic contaminants, offering a cost-effective and environmentally friendly remediation option. youtube.comaarf.asianih.gov |

| Chemical Oxidation | Application of strong oxidizing agents to break down organotin compounds. | Fenton's reagent has been shown to effectively remove tributyltin from contaminated marine sediment. resource-sip.se |

| Electrochemical Treatment | Use of electrochemical processes to degrade organotins. | Electrolysis has demonstrated the ability to remove tributyltin from both spiked and non-spiked sediment samples. resource-sip.se |

| Nanoremediation | Application of nanoparticles for the degradation and removal of organotins. | Nanoscale zero-valent iron (nZVI) and other metal-based nanoparticles have shown potential for the remediation of various organic and inorganic pollutants. mdpi.comcluin.orgnih.gov |

| Adsorption | Use of adsorbent materials to bind and remove organotins from water. | Regenerated iron oxide has been investigated for the treatment of organotin compounds in seawater. scilit.com |

Future research will likely focus on optimizing these technologies, for example, by identifying more efficient microbial strains for bioremediation or developing more selective and reactive nanoparticles for nanoremediation. The combination of different strategies, such as assisted phytoremediation with bioaugmentation, may also offer synergistic effects for the cleanup of complex contaminated sites. mdpi.com

Integration of Multi-Omics Approaches in Ecotoxicological Assessments

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized toxicology by enabling a holistic view of the molecular responses of organisms to chemical stressors. The integration of these multi-omics approaches in the ecotoxicological assessment of organotins like this compound is a key future research direction. This will allow for a more comprehensive understanding of their mechanisms of toxicity and the identification of sensitive biomarkers of exposure and effect.

Recent studies have demonstrated the power of multi-omics in investigating the impacts of organotins. For example, a combined brain transcriptome and gut content metabolome analysis in marine medaka exposed to triphenyltin revealed perturbations in the glycine-serine-threonine metabolic axis, which were linked to observed behavioral changes. nih.gov This approach provides a clear link between molecular-level effects and adverse outcomes at the organismal level. Similarly, a multi-omics analysis of cuttlefish exposed to tributyltin identified oxidative stress in the digestive gland and highlighted the activation of detoxification defense mechanisms, such as glutathione (B108866) metabolism and arginine biosynthesis. nih.gov

Future research should aim to apply these integrated approaches more broadly to understand the ecotoxicological effects of this compound across a range of environmentally relevant species. This will involve:

Identifying key molecular initiating events: Pinpointing the initial interactions of this compound with biological molecules that trigger toxic pathways.

Developing adverse outcome pathways (AOPs): Using multi-omics data to construct AOPs that link molecular-level perturbations to adverse outcomes at the individual, population, and ecosystem levels.

Discovering sensitive and specific biomarkers: Identifying robust transcriptomic, proteomic, or metabolomic signatures that can be used for the early detection of organotin exposure and effects in environmental monitoring programs.

Comparative toxicogenomics: Comparing the molecular responses across different species to understand the conservation of toxicity pathways and identify particularly vulnerable organisms.